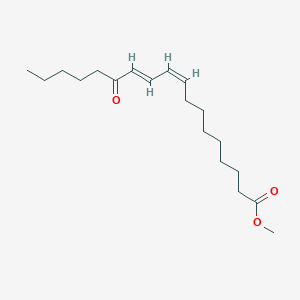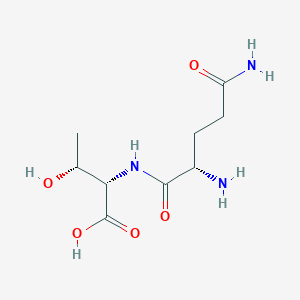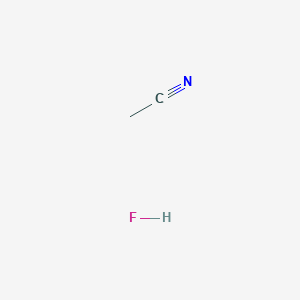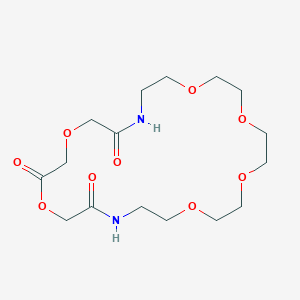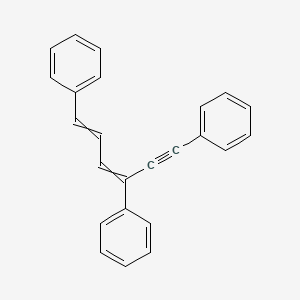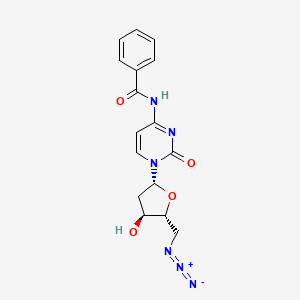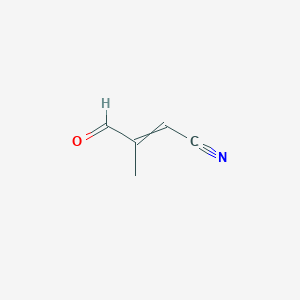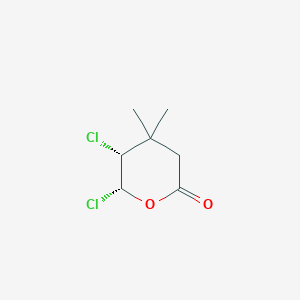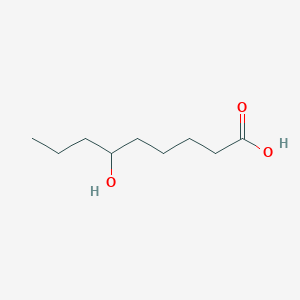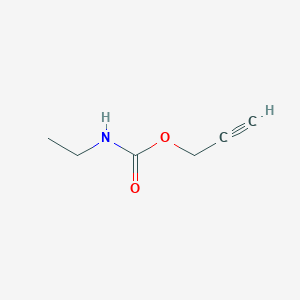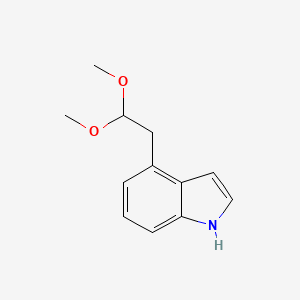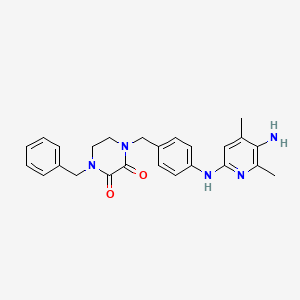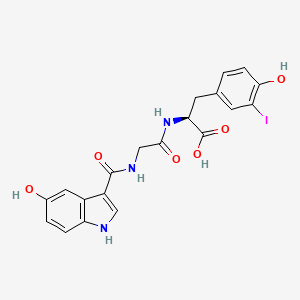
Iodoglycyltyrosine 5-hydroxyindole acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoglycyltyrosine 5-hydroxyindole acetic acid is a complex organic compound that combines the properties of iodoglycyltyrosine and 5-hydroxyindole acetic acid5-Hydroxyindole acetic acid is a major metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodoglycyltyrosine 5-hydroxyindole acetic acid involves multiple steps, starting with the iodination of glycyltyrosine and subsequent coupling with 5-hydroxyindole acetic acid. The iodination process typically requires the use of iodine or iodinating agents under controlled conditions to ensure selective iodination. The coupling reaction can be facilitated by using coupling agents such as carbodiimides or other activating reagents to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Iodoglycyltyrosine 5-hydroxyindole acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodinated moiety can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or other halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted iodoglycyltyrosine derivatives.
Scientific Research Applications
Iodoglycyltyrosine 5-hydroxyindole acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It can be used to study the metabolism and function of serotonin and its metabolites in biological systems.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of disorders related to serotonin imbalance, such as depression and anxiety.
Industry: It can be used in the development of diagnostic assays or as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of iodoglycyltyrosine 5-hydroxyindole acetic acid is primarily related to its interaction with serotonin pathways. As a metabolite of serotonin, it can influence serotonin levels and activity in the body. The compound may act on serotonin receptors or other molecular targets involved in serotonin metabolism, thereby modulating physiological processes such as mood regulation, sleep, and gastrointestinal function .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin levels in the body.
Serotonin: A neurotransmitter involved in mood regulation, sleep, and other physiological functions.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Iodoglycyltyrosine 5-hydroxyindole acetic acid is unique due to its combined structure, which incorporates both iodinated glycyltyrosine and 5-hydroxyindole acetic acid. This dual functionality allows it to interact with multiple biological pathways and potentially offer therapeutic benefits that are not achievable with the individual components alone.
Properties
CAS No. |
78044-52-7 |
|---|---|
Molecular Formula |
C20H18IN3O6 |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[(5-hydroxy-1H-indole-3-carbonyl)amino]acetyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C20H18IN3O6/c21-14-5-10(1-4-17(14)26)6-16(20(29)30)24-18(27)9-23-19(28)13-8-22-15-3-2-11(25)7-12(13)15/h1-5,7-8,16,22,25-26H,6,9H2,(H,23,28)(H,24,27)(H,29,30)/t16-/m0/s1 |
InChI Key |
QRXFOGYVYGJCJH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CNC3=C2C=C(C=C3)O)I)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CNC3=C2C=C(C=C3)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


